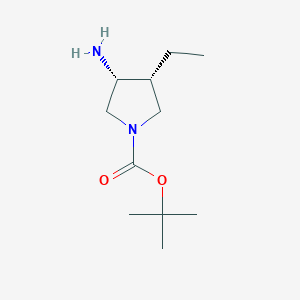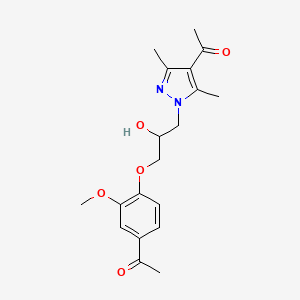
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a member of the acrylonitrile family of compounds and is known for its ability to selectively bind to the CXCR4 receptor, a chemokine receptor that plays a critical role in many physiological and pathological processes.
Wirkmechanismus
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile exerts its pharmacological effects by selectively binding to the CXCR4 receptor and blocking its activation by CXCL12, the endogenous ligand for CXCR4. This leads to a decrease in downstream signaling pathways, including the activation of the PI3K/Akt and MAPK/Erk pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, induce apoptosis in cancer cells, and enhance the cytotoxicity of chemotherapeutic agents. In addition, this compound has been shown to inhibit the proliferation of hematopoietic stem and progenitor cells and to promote their differentiation into mature blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is its high selectivity for the CXCR4 receptor, which allows for the specific targeting of this receptor in experimental systems. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other CXCR4 antagonists, which may limit its effectiveness in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanisms underlying the effects of this compound on hematopoietic stem and progenitor cells. Finally, the development of more potent and selective CXCR4 antagonists may provide new opportunities for the treatment of diseases involving this receptor.
Synthesemethoden
The synthesis of (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves the reaction of 2-aminothiazole and 2,4-dimethylphenylisocyanide with acrylonitrile. The reaction proceeds via a one-pot, three-component process and yields this compound as a yellow solid with a purity of over 95%. The synthesis of this compound is relatively straightforward and can be easily scaled up for larger-scale production.
Wissenschaftliche Forschungsanwendungen
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. In particular, this compound has been shown to be a potent and selective antagonist of the CXCR4 receptor, which is involved in a wide range of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-8-9-18(15(2)10-14)22-12-17(11-21)20-23-19(13-24-20)16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLNOSYZXQBRS-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922526.png)


![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)



![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)

![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)
![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)
![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)